2-[(4-fluorophenyl)sulfanyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide
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Overview
Description
2-[(4-fluorophenyl)sulfanyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide is a synthetic organic compound that features a complex molecular structure It contains a fluorophenyl group, a sulfanyl linkage, a pyridinyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps:
Formation of the Fluorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-fluorothiophenol with an appropriate halogenated acetamide under basic conditions to form the fluorophenyl sulfanyl intermediate.
Coupling with Piperidinyl Pyridine: The intermediate is then coupled with 1-(2-methylpyridin-4-yl)piperidine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Acetylation: The final step involves acetylation of the coupled product to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
2-[(4-fluorophenyl)sulfanyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study the interaction of sulfanyl and fluorophenyl groups with biological macromolecules.
Materials Science: It can be explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with aromatic residues in proteins, while the sulfanyl group can form reversible covalent bonds with thiol groups in enzymes. The piperidinyl and pyridinyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)sulfanyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide
- 2-[(4-bromophenyl)sulfanyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide
Uniqueness
The presence of the fluorophenyl group in 2-[(4-fluorophenyl)sulfanyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chlorinated or brominated analogs.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3OS/c1-15-12-18(6-9-22-15)24-10-7-16(8-11-24)13-23-20(25)14-26-19-4-2-17(21)3-5-19/h2-6,9,12,16H,7-8,10-11,13-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDAFPAKFXZWDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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